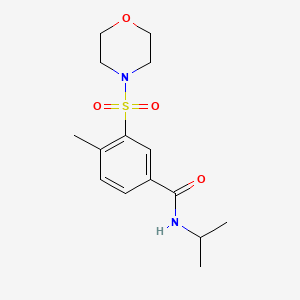![molecular formula C13H10N4O7 B5496648 6-hydroxy-2-[2-(4-methoxy-3-nitrophenyl)vinyl]-5-nitro-4(3H)-pyrimidinone](/img/structure/B5496648.png)
6-hydroxy-2-[2-(4-methoxy-3-nitrophenyl)vinyl]-5-nitro-4(3H)-pyrimidinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-hydroxy-2-[2-(4-methoxy-3-nitrophenyl)vinyl]-5-nitro-4(3H)-pyrimidinone is a synthetic compound that has been of interest to researchers due to its potential applications in the fields of medicine and biochemistry. This compound is also known by its chemical name, MNQO, and has been the subject of numerous studies exploring its synthesis, mechanism of action, and potential uses.
Mecanismo De Acción
The mechanism of action of MNQO is not fully understood, but it is believed to involve the inhibition of enzymes involved in DNA synthesis and repair. This inhibition leads to the accumulation of DNA damage in cancer cells, ultimately leading to cell death.
Biochemical and Physiological Effects:
MNQO has been shown to have a number of biochemical and physiological effects. In addition to its anti-cancer properties, MNQO has also been shown to have anti-inflammatory effects, and has been investigated as a potential treatment for inflammatory diseases such as rheumatoid arthritis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of MNQO is its relatively simple synthesis method, which makes it accessible to researchers. However, MNQO is also a highly reactive compound, which can make it difficult to work with in the laboratory. Additionally, MNQO has been shown to have poor solubility in water, which can limit its use in certain types of experiments.
Direcciones Futuras
There are a number of potential future directions for research on MNQO. One area of interest is the development of new synthesis methods that could improve the yield and purity of the compound. Additionally, researchers are interested in exploring the potential of MNQO as a treatment for other diseases beyond cancer and inflammation, such as viral infections. Finally, there is ongoing research into the mechanism of action of MNQO, which could provide insights into its potential uses and limitations.
Métodos De Síntesis
The synthesis of MNQO is a complex process that involves several steps. One of the most commonly used methods for synthesizing MNQO is the reaction of 4-methoxy-3-nitrobenzaldehyde with ethyl cyanoacetate in the presence of a base. This reaction produces 2-(4-methoxy-3-nitrophenyl)acrylic acid ethyl ester, which is then reacted with urea to produce MNQO.
Aplicaciones Científicas De Investigación
MNQO has been the subject of numerous studies exploring its potential applications in the fields of medicine and biochemistry. One area of research has focused on the compound's potential as an anti-cancer agent. Studies have shown that MNQO has the ability to inhibit the growth of cancer cells in vitro, and has also been shown to be effective in animal models of cancer.
Propiedades
IUPAC Name |
4-hydroxy-2-[(E)-2-(4-methoxy-3-nitrophenyl)ethenyl]-5-nitro-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N4O7/c1-24-9-4-2-7(6-8(9)16(20)21)3-5-10-14-12(18)11(17(22)23)13(19)15-10/h2-6H,1H3,(H2,14,15,18,19)/b5-3+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSBHBWYZSREINK-HWKANZROSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC2=NC(=C(C(=O)N2)[N+](=O)[O-])O)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/C2=NC(=C(C(=O)N2)[N+](=O)[O-])O)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N4O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-(methylthio)phenyl]-4-(1H-tetrazol-1-yl)benzenesulfonamide](/img/structure/B5496565.png)
![N-(6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)-2-furamide](/img/structure/B5496566.png)

![N-[(5-cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]-N-ethyl-2,3-dihydro-1-benzofuran-5-carboxamide](/img/structure/B5496580.png)

![1-[3-(diethylamino)propyl]-5-(4-ethoxy-3-methoxyphenyl)-4-(4-fluorobenzoyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5496605.png)


![(4aS*,8aR*)-6-[(3-ethyl-5-methylisoxazol-4-yl)carbonyl]-1-(3-hydroxypropyl)octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5496638.png)
![N-[(1R*,2S*)-2-phenylcyclopropyl]-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine](/img/structure/B5496654.png)
![5-(methoxymethyl)-N-{2-[(1-methyl-1H-imidazol-2-yl)thio]ethyl}pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5496658.png)
![4,6-dimethyl-2-[(propionyloxy)amino]pyrimidine](/img/structure/B5496666.png)
![4-(3-chloro-4-ethoxybenzoyl)-1-[2-(diethylamino)ethyl]-3-hydroxy-5-(4-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5496668.png)
